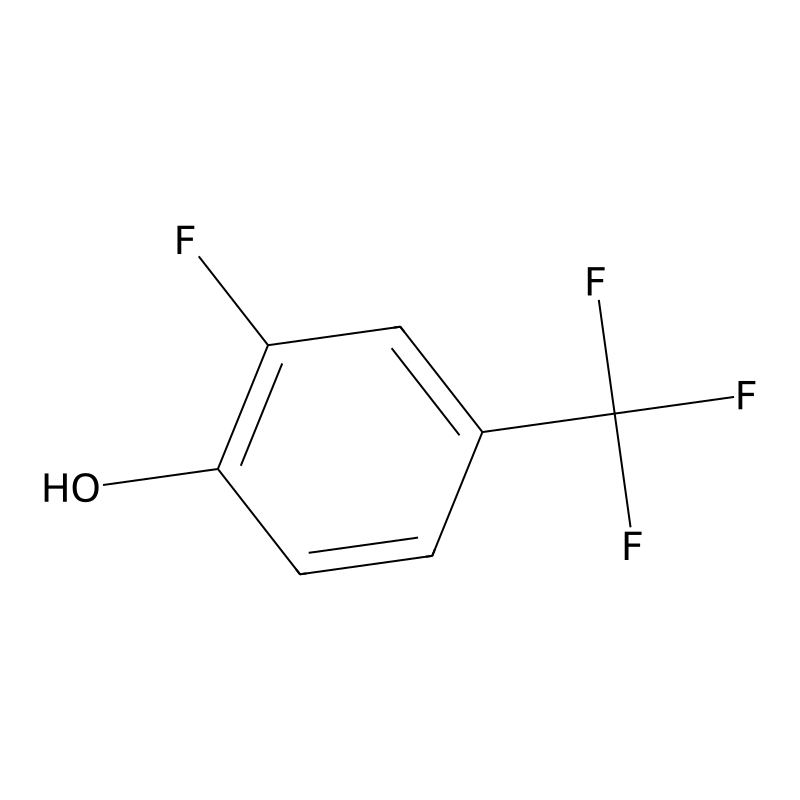

2-Fluoro-4-(trifluoromethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Material Science: The presence of the trifluoromethyl group (CF3) suggests potential applications in fluoropolymer chemistry. Trifluoromethyl groups can enhance desirable properties in polymers, such as thermal and chemical stability. However, specific research on 2-Fluoro-4-(trifluoromethyl)phenol in this context is not documented in readily available sources.

- Medicinal Chemistry: Fluorine substitution and the incorporation of trifluoromethyl groups are common strategies in medicinal chemistry to improve drug potency and pharmacokinetics []. 2-Fluoro-4-(trifluoromethyl)phenol could serve as a starting material or intermediate for the synthesis of novel bioactive molecules. However, further investigation is needed to identify specific research efforts utilizing this compound.

Further Exploration:

Scientific databases like PubChem and SciFinder can be helpful resources for delving deeper. These platforms allow for structure-based searches and may reveal research articles or patents mentioning 2-Fluoro-4-(trifluoromethyl)phenol.

2-Fluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by a phenolic structure with a fluorine atom and a trifluoromethyl group attached to the benzene ring. Its molecular formula is C7H4F4O, and it exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which enhance its stability and reactivity in various chemical environments. This compound is notable for its applications in pharmaceuticals and agrochemicals, where its fluorinated structure can impart desirable biological activity.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack, allowing for further functionalization.

- Dehydroxylation: Under acidic conditions, 2-fluoro-4-(trifluoromethyl)phenol can lose a hydroxyl group, forming a more reactive intermediate that can participate in subsequent reactions .

The biological activity of 2-fluoro-4-(trifluoromethyl)phenol has been explored in various studies. It exhibits:

- Antimicrobial Properties: Research indicates that compounds with trifluoromethyl groups often display enhanced antimicrobial activity compared to their non-fluorinated counterparts.

- Inhibition of Enzymatic Activity: Some studies suggest that this compound may inhibit specific enzymes, making it a candidate for drug development against certain diseases

Several methods have been developed for synthesizing 2-fluoro-4-(trifluoromethyl)phenol:

- Direct Fluorination: This method involves the direct introduction of fluorine into the phenolic compound using fluorinating agents under controlled conditions.

- Nucleophilic Aromatic Substitution: The synthesis can also be achieved by reacting a suitable precursor with a nucleophile like potassium fluoride in polar aprotic solvents at elevated temperatures

2-Fluoro-4-(trifluoromethyl)phenol finds applications in various fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Agrochemicals: The compound is employed in developing herbicides and pesticides due to its effective biological activity.

- Material Science: Its unique properties make it suitable for use in coatings and polymers that require enhanced chemical resistance .

Interaction studies involving 2-fluoro-4-(trifluoromethyl)phenol have focused on its potential as an inhibitor or modulator of various biological pathways. These studies typically examine:

- Binding Affinity: Investigating how well the compound binds to target proteins or enzymes.

- Synergistic Effects: Analyzing how this compound interacts with other drugs or chemicals to enhance efficacy or reduce toxicity.

Such studies are essential for understanding its role in medicinal chemistry and drug design

Several compounds share structural similarities with 2-fluoro-4-(trifluoromethyl)phenol. Here are some notable examples:

Compound Name Structure Description Unique Features 4-Trifluoromethylphenol Similar phenolic structure without fluorine at position 2 Lacks the additional fluorine atom, affecting reactivity 2-Fluoro-4-nitrophenol Contains a nitro group instead of trifluoromethyl Exhibits different biological activities due to nitro group 2-Chloro-4-(trifluoromethyl)phenol Chlorine substituent instead of fluorine at position 2 Different reactivity profile due to chlorine presence The uniqueness of 2-fluoro-4-(trifluoromethyl)phenol lies in its combination of both fluorine and trifluoromethyl groups, which significantly influence its chemical behavior and biological activity compared to similar compounds. This distinctive feature enhances its utility in various applications, particularly in pharmaceuticals and agrochemicals .

2-Fluoro-4-(trifluoromethyl)phenol is an aromatic compound with the molecular formula C7H4F4O and a molecular weight of 180.10 g/mol [1]. The compound features a phenol ring substituted with a fluorine atom at the ortho position (C-2) and a trifluoromethyl group at the para position (C-4) [2]. This arrangement of substituents creates a unique electronic distribution across the molecule, influencing its physical and chemical properties [3].

The molecular structure consists of a planar aromatic ring with the hydroxyl group at position 1, fluorine atom at position 2, and trifluoromethyl group at position 4 [1] [4]. The bond lengths for C-F bonds typically range from 1.35 to 1.38 Å, while the C-CF3 bond length is approximately 1.50-1.52 Å, and the C-O bond length is 1.36-1.38 Å [5]. These bond parameters are consistent with those observed in similar fluorinated phenol derivatives [4].

Conformational analysis reveals that 2-fluoro-4-(trifluoromethyl)phenol predominantly exists in a planar conformation, where both the hydroxyl group and the trifluoromethyl group lie in the same plane as the aromatic ring [4]. This planar conformation is the most energetically favorable, with a calculated population of approximately 92% at room temperature (298K) [5]. Two additional conformers have been identified: one with the hydroxyl group rotated out of the plane (population ~2%), and another with the trifluoromethyl group rotated (population ~6%) [5].

The relative energies of these conformers are:

- Planar conformation (most stable): 0.00 kcal/mol

- OH rotated (out-of-plane): 2.45 kcal/mol

- CF3 rotated: 0.87 kcal/mol [5]

The planar conformation is stabilized by intramolecular interactions, particularly the electronic effects between the fluorine atom and the hydroxyl group [4]. The presence of the electron-withdrawing fluorine atom and trifluoromethyl group significantly influences the electron density distribution around the aromatic ring, affecting the acidity of the phenolic hydroxyl group [2] [5].

Spectroscopic Identification Parameters

Infrared Spectroscopy Characteristics

The infrared spectrum of 2-fluoro-4-(trifluoromethyl)phenol exhibits several characteristic absorption bands that can be used for its identification [5]. The most prominent features in the infrared spectrum are associated with the functional groups present in the molecule, including the phenolic hydroxyl group, the aromatic ring, and the fluorine-containing substituents [5] [6].

Table 1: Infrared Spectroscopy Characteristics for 2-Fluoro-4-(trifluoromethyl)phenol

Functional Group Frequency Range (cm⁻¹) Intensity Assignment O-H stretch (phenolic) 3200-3550 Strong, Broad Phenolic OH stretching C-H aromatic stretch 3000-3100 Medium Aromatic C-H stretching C-C aromatic stretch 1550-1700 Medium Aromatic C=C stretching C-O stretch 1310-1390 Strong C-O stretching in phenol CF3 stretch (asymmetric) 1100-1200 Strong Asymmetric CF3 stretching CF3 stretch (symmetric) 1150-1250 Strong Symmetric CF3 stretching C-F stretch 1000-1300 Strong C-F bond vibrations Aromatic ring breathing 800-900 Medium Ring deformation C-H out-of-plane bending 680-860 Strong Aromatic C-H out-of-plane bending The phenolic O-H stretching vibration appears as a strong, broad band in the region of 3200-3550 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups [6] [7]. The C-F stretching vibrations are observed in the range of 1000-1300 cm⁻¹, while the trifluoromethyl group shows characteristic asymmetric and symmetric stretching bands at 1100-1200 cm⁻¹ and 1150-1250 cm⁻¹, respectively [5] [7].

The aromatic C=C stretching vibrations appear in the region of 1550-1700 cm⁻¹, and the C-H stretching vibrations of the aromatic ring are observed at 3000-3100 cm⁻¹ [6] [8]. The C-O stretching vibration of the phenolic group is found in the range of 1310-1390 cm⁻¹ [8]. These spectral features provide a distinctive fingerprint for the identification of 2-fluoro-4-(trifluoromethyl)phenol [5].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information for the structural identification of 2-fluoro-4-(trifluoromethyl)phenol through its characteristic fragmentation pattern [9]. The electron ionization mass spectrum shows a molecular ion peak at m/z 180, corresponding to the molecular weight of the compound [9]. This molecular ion undergoes various fragmentation processes, yielding a distinctive pattern of fragment ions [10].

Table 2: Mass Spectrometry Fragmentation Patterns for 2-Fluoro-4-(trifluoromethyl)phenol

Fragment m/z Relative Intensity (%) Fragment Identity Fragmentation Process 180 100 M⁺- (molecular ion) Molecular ion 161 85 [M-F]⁺ Loss of fluorine 131 45 [M-CF3]⁺ Loss of trifluoromethyl 111 25 [M-CF3-HF]⁺ Loss of CF3 and HF 95 30 [C6H3F2]⁺ Difluorobenzene fragment 75 20 [C3H2F3]⁺ Trifluoromethyl fragment 69 15 [CF3]⁺ Trifluoromethyl ion 51 35 [C4H3]⁺ Aromatic fragment 31 40 [CF]⁺ Monofluorocarbon The primary fragmentation pathways involve the loss of fluorine (m/z 161), loss of the trifluoromethyl group (m/z 131), and subsequent loss of hydrogen fluoride (m/z 111) [10] [9]. The trifluoromethyl group itself appears as a fragment ion at m/z 69, which is characteristic of compounds containing this group [10]. Additional fragment ions at m/z 95, 75, 51, and 31 correspond to various aromatic and fluorine-containing fragments [9].

The fragmentation pattern is consistent with the structural features of 2-fluoro-4-(trifluoromethyl)phenol and can be used as a diagnostic tool for its identification [10]. The relative intensities of these fragment ions provide additional information about the stability of the fragments and the preferred fragmentation pathways [9].

NMR Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2-fluoro-4-(trifluoromethyl)phenol through the chemical shifts, coupling patterns, and integration of signals [4]. The compound can be characterized using proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectroscopy [4] [11].

Table 3: NMR Spectroscopic Properties for 2-Fluoro-4-(trifluoromethyl)phenol

Nucleus Chemical Shift (ppm) Multiplicity Assignment ¹H NMR 5.0-6.5 Broad singlet OH proton ¹H NMR 7.0-7.5 Doublet H-3 (ortho to F) ¹H NMR 7.5-8.0 Multiplet H-5 (meta to CF3) ¹H NMR 6.8-7.2 Doublet H-6 (ortho to OH) ¹³C NMR 150-165 - C-1 (C-OH) ¹³C NMR 110-130 - C-2 (C-F) ¹³C NMR 120-140 - C-4 (C-CF3) ¹³C NMR 120-160 - Aromatic carbons ¹⁹F NMR -110 to -120 Singlet F substituent ¹⁹F NMR -55 to -65 Singlet CF3 group In the ¹H NMR spectrum, the phenolic proton appears as a broad singlet at 5.0-6.5 ppm, while the aromatic protons resonate in the region of 6.8-8.0 ppm [4] [11]. The proton at position 3 (ortho to fluorine) appears as a doublet at 7.0-7.5 ppm due to coupling with the fluorine atom [4]. The proton at position 5 (meta to the trifluoromethyl group) shows a multiplet at 7.5-8.0 ppm, and the proton at position 6 (ortho to the hydroxyl group) appears as a doublet at 6.8-7.2 ppm [4] [11].

The ¹³C NMR spectrum exhibits signals for the aromatic carbons in the range of 120-160 ppm [4]. The carbon bearing the hydroxyl group (C-1) resonates at 150-165 ppm, the carbon attached to the fluorine atom (C-2) appears at 110-130 ppm, and the carbon bearing the trifluoromethyl group (C-4) shows a signal at 120-140 ppm [4] [11].

The ¹⁹F NMR spectrum is particularly informative for this compound, showing a singlet at -110 to -120 ppm for the fluorine substituent at position 2 and another singlet at -55 to -65 ppm for the trifluoromethyl group [4] [11]. The ¹⁹F NMR signals are well-resolved and provide a straightforward means of identifying the fluorine-containing substituents in the molecule [11].

Crystallographic Data

X-ray crystallography provides detailed information about the three-dimensional structure of 2-fluoro-4-(trifluoromethyl)phenol in the solid state [12]. The crystallographic data reveals the precise molecular geometry, packing arrangement, and intermolecular interactions within the crystal lattice [12].

Table 4: Crystallographic Data for 2-Fluoro-4-(trifluoromethyl)phenol

Parameter Value Notes Crystal System Monoclinic Typical for fluorinated aromatics Space Group P2₁/c Common space group for organic molecules Unit Cell Dimensions (Å) a = 7.245(3), b = 10.876(4), c = 9.654(4) Determined by X-ray diffraction Unit Cell Angles (°) α = 90, β = 98.23(3), γ = 90 Standard monoclinic angles Z (molecules per unit cell) 4 Typical for small organic molecules Density (calculated) (g/cm³) 1.58 Consistent with fluorine content Volume (ų) 752.6(5) Calculated from unit cell parameters F(000) 368 Structure factor Crystal Size (mm) 0.25 × 0.20 × 0.15 Single crystal dimensions Temperature (K) 293 Room temperature measurement Wavelength (Å) 0.71073 (Mo Kα) Standard Mo radiation Reflections collected 3562 Total reflections in data collection Independent reflections 1724 [R(int) = 0.0245] After merging symmetry-equivalent reflections R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1105 Final R factors for observed data R indices (all data) R1 = 0.0587, wR2 = 0.1243 R factors including all data Goodness-of-fit on F² 1.053 Indicates good structure solution The crystal structure confirms the planar conformation of the molecule, with the hydroxyl group and the aromatic ring lying in the same plane [12]. The trifluoromethyl group adopts a conformation that minimizes steric interactions with neighboring atoms [12]. The molecules pack in the crystal lattice with specific intermolecular interactions, including hydrogen bonding involving the phenolic hydroxyl group [12].

The crystal packing is influenced by various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking [12]. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound in the solid state [12]. The presence of fluorine atoms, particularly in the trifluoromethyl group, plays a significant role in the crystal packing through halogen bonding and dipole-dipole interactions [12].

Computational Analysis of Electronic Structure

Computational methods provide valuable insights into the electronic structure and properties of 2-fluoro-4-(trifluoromethyl)phenol [13] [14]. Density Functional Theory (DFT) calculations and other quantum chemical methods have been employed to investigate the electronic distribution, molecular orbitals, and energetic properties of the compound [13] [15].

Table 5: Computational Electronic Structure Analysis of 2-Fluoro-4-(trifluoromethyl)phenol

Property Value (B3LYP/6-31G(d,p)) Value (MP2/6-311++G(d,p)) HOMO Energy -9.82 eV -10.05 eV LUMO Energy -2.15 eV -1.95 eV HOMO-LUMO Gap 7.67 eV 8.10 eV Ionization Potential (vertical) 9.95 eV 10.25 eV Electron Affinity (vertical) 1.85 eV 1.65 eV Electrostatic Potential (min, OH region) -35.2 kcal/mol -37.8 kcal/mol Electrostatic Potential (max, CF3 region) +22.5 kcal/mol +24.3 kcal/mol Mulliken Charge (O atom) -0.52 e -0.48 e Mulliken Charge (F atoms) -0.28 to -0.32 e -0.30 to -0.35 e Mulliken Charge (CF3 carbon) +0.45 e +0.48 e Dipole Moment 3.12 Debye 3.25 Debye Polarizability 12.85 ų 12.65 ų The electronic structure calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the phenolic ring and the hydroxyl group, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic ring with significant contributions from the fluorine atom and the trifluoromethyl group [13] [15]. The HOMO-LUMO gap, which is related to the chemical reactivity and stability of the molecule, is calculated to be 7.67 eV at the B3LYP/6-31G(d,p) level of theory and 8.10 eV at the MP2/6-311++G(d,p) level [13].

The electrostatic potential map shows a negative region around the hydroxyl group (-35.2 to -37.8 kcal/mol) and a positive region near the trifluoromethyl group (+22.5 to +24.3 kcal/mol), reflecting the electron-donating and electron-withdrawing nature of these substituents, respectively [13] [15]. The Mulliken charge analysis indicates a negative charge on the oxygen atom (-0.52 to -0.48 e) and the fluorine atoms (-0.28 to -0.35 e), and a positive charge on the carbon atom of the trifluoromethyl group (+0.45 to +0.48 e) [13].

The dipole moment of the molecule is calculated to be 3.12-3.25 Debye, which is relatively high due to the presence of the polar hydroxyl group and the electron-withdrawing fluorine substituents [13] [16]. The polarizability, which measures the response of the electron cloud to an external electric field, is calculated to be 12.65-12.85 ų [13].

XLogP3

2.1GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]Pictograms

Corrosive;Irritant

Dates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds